An In-Depth Technical Guide to 1-Methylcyclopropanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-Methylcyclopropanamine Hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylcyclopropanamine hydrochloride (CAS No: 88887-87-0), a pivotal building block for medicinal chemists and drug development professionals.[1][2] This document delves into the compound's unique structural features, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its strategic application in the design of innovative therapeutics, offering field-proven insights into its role in enhancing molecular properties such as metabolic stability and conformational rigidity.[3]
Introduction: The Strategic Value of the 1-Methylcyclopropylamine Moiety
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is relentless. 1-Methylcyclopropanamine hydrochloride has emerged as a valuable asset in this endeavor. Its structure, featuring a strained cyclopropyl ring appended to a methylated amine, imparts a unique combination of conformational constraint and metabolic robustness to parent molecules.[3]
The cyclopropyl group is a bioisostere of larger, more flexible alkyl groups and can orient substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[3] The inherent strain of the three-membered ring also results in shorter and stronger carbon-hydrogen bonds, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes, a desirable trait for improving the pharmacokinetic profile of drug candidates.[3] This guide will provide researchers and scientists with the core technical knowledge required to effectively utilize this versatile building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of 1-Methylcyclopropanamine hydrochloride is essential for its effective application in synthesis and drug design.
Core Chemical Properties
The key identifiers and computed properties of 1-Methylcyclopropanamine hydrochloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 88887-87-0 | [1][2] |
| Molecular Formula | C₄H₁₀ClN | [1] |
| Molecular Weight | 107.58 g/mol | [1] |
| IUPAC Name | 1-methylcyclopropan-1-amine;hydrochloride | [1] |
| SMILES | CC1(CC1)N.Cl | [1] |
| InChI | InChI=1S/C4H9N.ClH/c1-4(5)2-3-4;/h2-3,5H2,1H3;1H | [1] |
| Appearance | Off-white to light brown solid | |
| Melting Point | 204-205 °C |
Spectroscopic Characterization
While publicly available, detailed spectra are limited, Certificates of Analysis confirm the structure of 1-Methylcyclopropanamine hydrochloride through standard spectroscopic techniques. The expected spectral features are outlined below.
A proton NMR spectrum would be expected to show signals corresponding to the methyl protons, the diastereotopic methylene protons of the cyclopropyl ring, and the ammonium protons. The integration of these signals would be consistent with the number of protons in each environment.
The carbon NMR spectrum would display distinct signals for the methyl carbon, the methylene carbons of the cyclopropyl ring, and the quaternary carbon of the cyclopropyl ring attached to the amine and methyl groups.
The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the ammonium salt, C-H stretching of the methyl and cyclopropyl groups, and various bending vibrations.
The mass spectrum of the free base (1-Methylcyclopropanamine) would exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the cyclopropyl ring.
Synthesis and Purification
The synthesis of 1-Methylcyclopropanamine hydrochloride can be achieved through various routes, with the choice of method often dictated by scale, available starting materials, and desired purity.
One-Pot Synthesis from Cyclopropanecarbonitrile
A patented method describes a one-pot synthesis that offers an efficient route to the target compound.[4]
Reaction Scheme:
A one-pot synthesis of 1-Methylcyclopropanamine hydrochloride.
Experimental Protocol:
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Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), suspend anhydrous cerium(III) chloride in anhydrous tetrahydrofuran (THF).
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Grignard Reaction: Cool the suspension to -78 °C and add a solution of methyllithium in diethyl ether dropwise.
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Addition of Nitrile: To the resulting slurry, add a solution of cyclopropanecarbonitrile in anhydrous THF dropwise, maintaining the low temperature.
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Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by the careful addition of an aqueous ammonium chloride solution.
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Workup: Extract the aqueous layer with an organic solvent such as diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Methylcyclopropanamine.
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Salt Formation: Dissolve the crude amine in ethyl acetate and bubble hydrogen chloride gas through the solution until precipitation is complete.
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Isolation: Collect the resulting solid by filtration, wash with cold ethyl acetate, and dry under vacuum to afford 1-Methylcyclopropanamine hydrochloride.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the high reactivity of methyllithium, which readily reacts with water.
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Low Temperature: The initial low temperature is necessary to control the exothermic reaction between methyllithium and cerium chloride and to prevent side reactions.
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Cerium(III) Chloride: The addition of cerium(III) chloride helps to suppress enolization of the nitrile and promotes the desired 1,2-addition of the organometallic reagent to the nitrile.
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Quenching: Quenching with ammonium chloride provides a proton source to neutralize the intermediate and reaction byproducts.
-
Salt Formation: Conversion to the hydrochloride salt facilitates purification and improves the stability and handling of the final product, as the free amine is often a volatile liquid.
Reactivity and Application in Medicinal Chemistry
The unique structural and electronic properties of 1-Methylcyclopropanamine hydrochloride make it a valuable synthon in the construction of complex, biologically active molecules.
Nucleophilic Reactivity
The primary amine of 1-Methylcyclopropanamine is a potent nucleophile, readily participating in a variety of bond-forming reactions. The presence of the adjacent methyl group and the cyclopropyl ring can influence its reactivity through steric and electronic effects. It can be utilized in standard amine chemistries, including:
-
Amide bond formation: Reaction with carboxylic acids, acid chlorides, or activated esters.
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Reductive amination: Condensation with aldehydes or ketones followed by reduction.
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Nucleophilic aromatic substitution (SNA_r): Displacement of leaving groups on electron-deficient aromatic or heteroaromatic rings.
Strategic Incorporation in Drug Candidates
The 1-methylcyclopropylamine moiety has been incorporated into various drug candidates to enhance their pharmacological profiles.[3]
Workflow for Incorporating the Moiety:
Workflow for utilizing 1-Methylcyclopropanamine in drug design.
Case Studies:
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PARP Inhibitors: The 1-methylcyclopropylamine group has been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The conformational rigidity imparted by the cyclopropyl ring can help to properly orient other functional groups for optimal binding within the enzyme's active site.[3]
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CDK2 Inhibitors: Patents have disclosed the use of this moiety in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy.[3] The nitrogen atom can participate in crucial hydrogen bonding interactions with the protein target, while the lipophilic cyclopropyl group can occupy hydrophobic pockets.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-Methylcyclopropanamine hydrochloride.
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Hazard Summary: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-Methylcyclopropanamine hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, empowering researchers to leverage this important synthon in their drug discovery efforts.
References
-
(1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem. (URL: [Link])
- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl)
Sources
- 1. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 3. 1-Methylcyclopropanamine hydrochloride | 88887-87-0 | Benchchem [benchchem.com]
- 4. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
